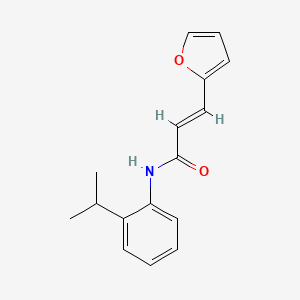
2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole
Descripción general
Descripción
2-(2-Thienyl)-1-(2-thienylmethyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles and their derivatives, including thienyl-substituted variants, have been extensively studied for their chemical properties and synthesis methods due to their potential pharmaceutical applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under specific conditions. For instance, derivatives similar to 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole can be synthesized through reactions involving azeotropic conditions, showcasing a variety of substituents that influence the compound's activity and properties (Homma et al., 1997).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. Studies involving crystallography and spectroscopy, such as NMR and IR, provide insights into the compound's structure, aiding in the understanding of its reactivity and interaction with biological targets. Detailed structural analysis is essential for designing derivatives with enhanced properties (El Ashry et al., 2015).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and oxidation, which can modify their biological activity. The reactivity of these compounds is influenced by their molecular structure, particularly the substituents on the benzimidazole core. These reactions are crucial for the development of compounds with specific biological activities (Khalifa et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are important for their formulation and application in drug development. These properties are determined by the compound's molecular structure and can be analyzed using various spectroscopic and crystallographic techniques (Zaifoglu et al., 2012).
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Activities
- Antibacterial and Anti-Cancer Properties : Benzimidazole derivatives, including compounds related to 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole, have shown potential as clinical drugs useful in treating microbial infections and inhibiting tumor cells. These compounds demonstrated significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli and exhibited cytotoxic effects against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells at high concentrations (Khalifa et al., 2018).
Tautomerism Studies
- Tautomerism in Benzimidazole Derivatives : Research on benzimidazoles containing furyl and thienyl substituents, closely related to the compound , revealed tautomerism in solutions. This phenomenon was observed in 2-heteroarylbenzimidazoles but not in 2-phenylbenzimidazole, indicating a unique behavior influenced by the molecular structure (Lee, Jeoung, & Lee, 1996).
Synthesis and Chemical Properties
- Synthesis of Benzimidazole Derivatives : The synthesis of 1-methyl-2-(5-methyl-2-thienyl)-1H-benzimidazoles, which are closely related to the compound of interest, was achieved through Weidenhagen reaction followed by N-methylation. This process highlights the versatility and adaptability of benzimidazole synthesis for various applications (El’chaninov, Aleksandrov, & El’chaninov, 2015).
Gastric Acid Secretion Inhibition
- Inhibition of Gastric (H+/K+)-ATPase : Certain 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles have shown to be potent inhibitors of gastric (H+/K+)-ATPase. These compounds were more effective than some established inhibitors in controlling pentagastrin-stimulated acid secretion in gastric fistula rats, indicating potential for treating conditions related to excessive gastric acid secretion (Homma et al., 1997).
Applications in Material Science
- Synthesis of Molybdenum Complexes : The interaction of 2-(2′-thienyl)benzimidazole and related compounds with MoCl5 led to the formation of molybdenum complexes, which were analyzed using X-ray diffraction. These findings could be significant for applications in material science and catalysis (Belicchi, Fava, & Pelizzi, 1983).
Catalysis and Carbon Dioxide Fixation
- Catalysis in Carbon Dioxide Fixation : A zinc(II) complex bearing 1,2-disubstituted benzimidazole ligand, including 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole, demonstrated efficiency in catalyzing the coupling of carbon dioxide with epoxides to produce cyclic carbonates. This indicates its potential use in carbon capture and environmental applications (Milani et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-thiophen-2-yl-1-(thiophen-2-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSLLZLRSVTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358347 | |
| Record name | 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)- | |
CAS RN |
85215-57-2 | |
| Record name | 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)

![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)